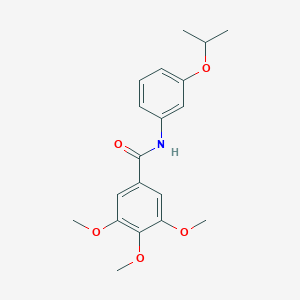![molecular formula C21H17NO4 B268313 2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268313.png)
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid, commonly known as Boc-3-OBn-Aniline, is a chemical compound used in scientific research. It is a derivative of benzoic acid and is used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Boc-3-OBn-Aniline is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Boc-3-OBn-Aniline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases and kinases. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-3-OBn-Aniline in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry research. However, one of the limitations of using Boc-3-OBn-Aniline is its potential toxicity. The compound should be handled with care and proper safety precautions should be taken.
Orientations Futures
There are several future directions for research involving Boc-3-OBn-Aniline. One area of research is the development of new drugs and pharmaceuticals based on the compound. Another area of research is the study of the compound's mechanism of action and its interactions with specific enzymes and receptors in the body. Additionally, research can be conducted on the potential toxicity of Boc-3-OBn-Aniline and ways to mitigate any harmful effects.
Conclusion:
Boc-3-OBn-Aniline is a versatile compound used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
Boc-3-OBn-Aniline can be synthesized through a multi-step process. The first step involves the reaction of 3-benzyloxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Boc-3-OBn-Aniline. The compound can be further purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Boc-3-OBn-Aniline is used as a building block in the synthesis of various organic compounds, including peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is commonly used in medicinal chemistry research to study the structure-activity relationship of various compounds.
Propriétés
Nom du produit |
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid |
|---|---|
Formule moléculaire |
C21H17NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-[(3-phenylmethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c23-20(18-11-4-5-12-19(18)21(24)25)22-16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23)(H,24,25) |
Clé InChI |
NBLUHAVWSGZTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)


![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)